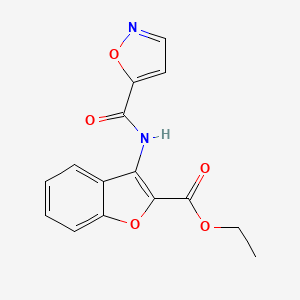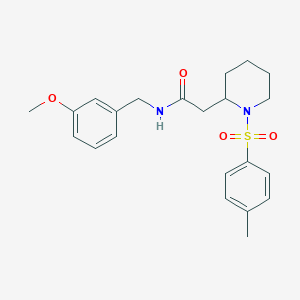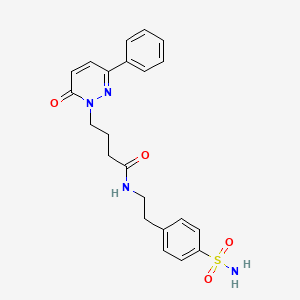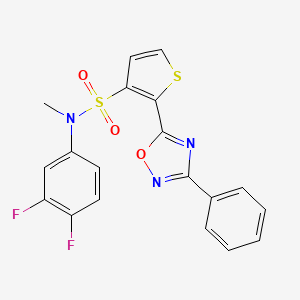
N-(6-methyl-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the procedures used to synthesize the compound, including the reactants, conditions, and yields .Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths, angles, and electronic structure. Techniques such as X-ray crystallography, NMR, and IR spectroscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other chemicals, its reactivity patterns, stability, and any notable reactions it undergoes .Physical And Chemical Properties Analysis
This includes data on the compound’s physical state, melting point, boiling point, solubility, and density. It also includes insights into the compound’s acidity or basicity, nucleophilic and electrophilic properties, and any unique chemical behaviors .Aplicaciones Científicas De Investigación
Antifungal and Antimicrobial Properties
- N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives, closely related to N-(6-methyl-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide, have been synthesized and shown to exhibit moderate antifungal activities. Some compounds demonstrated more than 50% inhibition activities against Gibberella zeae, surpassing commercial fungicides like carboxin and boscalid (Wu et al., 2012).
- Pyridine and pyrazine derivatives substituted with thiadiazole rings have been tested against Mycobacterium tuberculosis, showing significant antimycobacterial activity. These compounds' ability to penetrate the mycobacterial cell wall and their expected biotransformation by esterases to active species make them promising in this field (Gezginci et al., 1998).
Anticancer and DNA Interaction Studies
- Research on rosin derivatives with 1,3,4-thiadiazole, pyridine, and amide moieties, similar in structure to N-(6-methyl-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide, indicates potential for anticancer applications. These compounds have shown the ability to intercalate with calf thymus DNA and exhibit selective cytotoxicity in cancer cell lines (Li et al., 2020).
Photosynthetic Electron Transport Inhibition
- Pyrazole derivatives, including those with thiadiazole structures, have been explored as potential inhibitors of photosynthetic electron transport. This research suggests that the inhibitory potential of these compounds is primarily associated with their electrostatic properties, which can be significant in developing new herbicides (Vicentini et al., 2005).
Miscellaneous Applications
- The structural versatility of compounds related to N-(6-methyl-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide allows for their use in various chemical syntheses and potential applications in materials science. For example, their role in the synthesis of novel aromatic carboxylic acids and luminescent compounds suggests potential in imaging and sensor technologies (Tang et al., 2011).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(6-methylpyridin-2-yl)thiadiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS/c1-6-3-2-4-8(10-6)11-9(14)7-5-15-13-12-7/h2-5H,1H3,(H,10,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIUXYBYTIRKAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CSN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methyl-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(Cyclopentylamino)sulfonyl]chromen-2-one](/img/structure/B2685428.png)

![2-[5-(4-Ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid](/img/structure/B2685431.png)
![N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2685432.png)



![N-(2-methoxyethyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2685441.png)
![2-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-5-methoxybenzamide](/img/structure/B2685442.png)
![N-(3-chloro-4-fluorophenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2685444.png)



![3,7,9-trimethyl-1-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2685448.png)